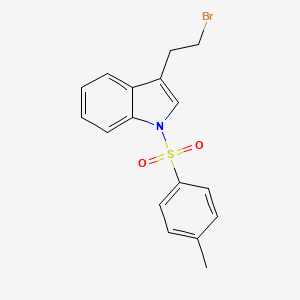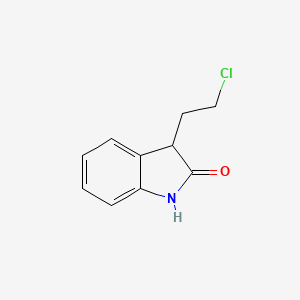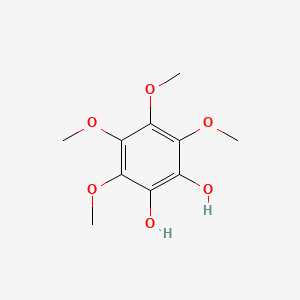![molecular formula C14H12O6S3 B14376416 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid CAS No. 89500-23-2](/img/structure/B14376416.png)
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid is a chemical compound known for its unique structure and properties It features a naphthalene ring with a sulfinyl group and a disulfanyl linkage to a butanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid typically involves the reaction of 8-sulfinonaphthalene-1-thiol with butanedioic acid derivatives under controlled conditions. The reaction is often carried out in the presence of oxidizing agents to facilitate the formation of the disulfanyl bond. Common solvents used in this synthesis include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfonyl derivatives.
Reduction: The disulfanyl bond can be reduced to thiol groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid involves its interaction with molecular targets through its functional groups. The sulfinyl and disulfanyl groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The naphthalene ring can interact with aromatic residues in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(8-Sulfonaphthalen-1-yl)disulfanyl]butanedioic acid
- 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]propanoic acid
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
89500-23-2 |
|---|---|
Molekularformel |
C14H12O6S3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[(8-sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid |
InChI |
InChI=1S/C14H12O6S3/c15-12(16)7-10(14(17)18)22-21-9-5-1-3-8-4-2-6-11(13(8)9)23(19)20/h1-6,10H,7H2,(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
SJLXAIOFUCWNOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SSC(CC(=O)O)C(=O)O)C(=CC=C2)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

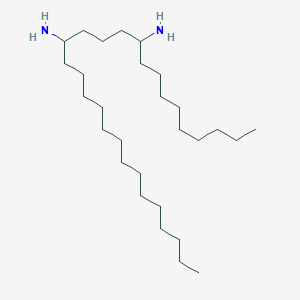
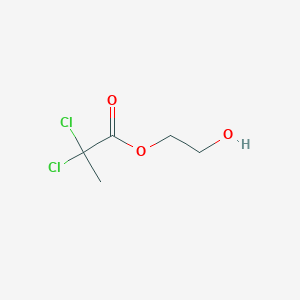
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
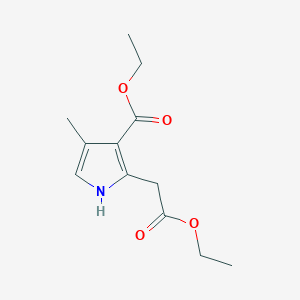
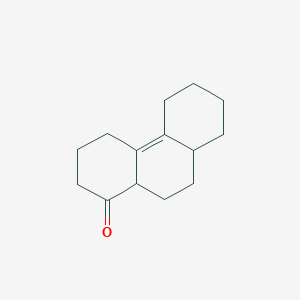
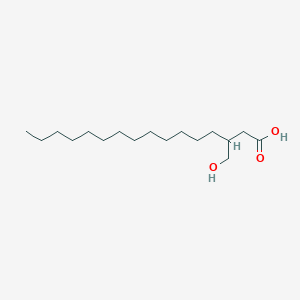
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
